EOAI3402143

Solubility Bioavailability Drug Development

EOAI3402143 is the definitive multi-target deubiquitinase inhibitor for researchers requiring concurrent USP9x, USP24, and USP5 blockade. As a covalent, dose-dependent DUB inhibitor explicitly developed to improve upon WP1130 with significantly enhanced aqueous solubility, it delivers a robust in vivo phenotype—fully blocking or regressing established myeloma tumors at 15 mg/kg in xenograft models. Its unique triple-target fingerprint cannot be replicated by selective inhibitors like FT709 or WCY-8-67. For oncology studies demanding validated multi-DUB inhibition and reproducible 3D colony suppression at 600 nM, EOAI3402143 is the only appropriate starting compound.

Molecular Formula C25H28Cl2N4O3
Molecular Weight 503.4 g/mol
Cat. No. B607332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEOAI3402143
SynonymsEOAI 402143 Tosylate;  EOAI 3402143 Tosylate;  EOAI-3402143 Tosylate;  EOAI3402143 Tosylate salt;  G9 Tosylate;  G9 Tosylate salt; 
Molecular FormulaC25H28Cl2N4O3
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N
InChIInChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+
InChIKeyIIKVQQNZHGBYGQ-KNTRCKAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EOAI3402143: A Broad-Spectrum Deubiquitinase Inhibitor for Cancer Research Procurement


EOAI3402143 (CAS 1699750-95-2) is a synthetic small-molecule deubiquitinase (DUB) inhibitor developed as an optimized analog of the early-stage DUB inhibitor WP1130 [1]. It functions as a covalent, dose-dependent inhibitor of the ubiquitin-specific proteases USP9x, USP24, and USP5 [2], leading to the induction of tumor cell apoptosis . The compound is characterized by the molecular formula C25H28Cl2N4O3 and a molecular weight of 503.42 g/mol [3].

EOAI3402143 Procurement Rationale: Why Other DUB Inhibitors Cannot Substitute for Target Validation


While a number of small-molecule deubiquitinase (DUB) inhibitors exist, the specific target profile and physicochemical properties of EOAI3402143 are distinct and cannot be assumed for other compounds in this class. EOAI3402143 was explicitly developed as an analog of WP1130 with improved drug-like properties, including significantly enhanced aqueous solubility [1]. This differentiates it from its predecessor and from highly selective USP-specific inhibitors like FT709 (USP9x) or WCY-8-67 (USP5) . Furthermore, its ability to concurrently inhibit USP9x, USP24, and USP5 [2] creates a unique biological fingerprint that is critical for studies of multi-target DUB inhibition or for experiments where the interplay between these specific proteases is under investigation. Substituting EOAI3402143 with a more selective agent would fundamentally alter the experimental outcome and invalidate direct comparisons with published data.

Quantitative Differentiation of EOAI3402143: Head-to-Head Evidence Against Key Comparators


Enhanced Aqueous Solubility and Cellular Activity Compared to WP1130

EOAI3402143 was developed as an analog of the DUB inhibitor WP1130. A direct comparative assessment demonstrates that EOAI3402143 exhibits increased aqueous solubility and greater cellular USP9x inhibitory activity than WP1130 . This improvement in drug-like properties was a key design goal and is essential for consistent in vitro and in vivo dosing.

Solubility Bioavailability Drug Development DUB Inhibitor

Potent Multi-Target DUB Inhibition: IC50 Against USP9x/USP24

EOAI3402143 functions as a covalent inhibitor with a reported IC50 of 1.6 µM for the USP9x/USP24 deubiquitinase activity . This contrasts with highly selective USP9x inhibitors like FT709, which demonstrates an IC50 of 82 nM against USP9x . The difference highlights EOAI3402143's role as a broader-spectrum tool for inhibiting multiple USPs simultaneously, rather than a highly selective probe.

Enzymatic Assay IC50 USP9x USP24 Biochemical Potency

In Vivo Tumor Regression in Myeloma Models vs. Partial Tumor Growth Inhibition by WP1130

In a mouse xenograft model of multiple myeloma, treatment with EOAI3402143 resulted in complete blockade or regression of established tumors . This is a key distinction from the parent compound WP1130, which is primarily reported to induce tumor cell apoptosis in vitro and suppress tumor growth in vivo without consistent reports of complete regression .

In Vivo Efficacy Xenograft Myeloma Tumor Regression DUB Inhibitor

Complete Suppression of 3D Colony Growth at Nanomolar Concentrations

EOAI3402143 demonstrates high potency in a physiologically relevant 3D cell culture model. Treatment with 600 nM EOAI3402143 completely suppressed the 3D colony growth of UM-2 cells, compared to untreated vehicle controls [1]. This level of complete inhibition at a sub-micromolar concentration is a highly actionable benchmark for researchers designing assays in cancer stem cell or tumor microenvironment models.

3D Cell Culture Colony Formation USP9x Cancer Stem Cell Potency

Optimal Scientific and Preclinical Scenarios for EOAI3402143 Procurement


Validating Multi-Target DUB Inhibition in Oncology Models

EOAI3402143 is the appropriate compound for studies investigating the combined inhibition of USP9x, USP24, and USP5. Unlike selective inhibitors like FT709 (USP9x-specific) or WCY-8-67 (USP5-specific), EOAI3402143's broad activity profile is essential for phenocopying genetic knockdown of these targets and for exploring potential therapeutic synergies arising from concurrent inhibition. Its use ensures the experimental outcomes reflect a multi-target mechanism rather than a single-gene perturbation.

In Vivo Tumor Regression Studies Requiring Robust and Reproducible Efficacy

For preclinical studies in oncology where the primary readout is tumor regression in xenograft models, EOAI3402143 offers a superior profile to its predecessor, WP1130. The compound has been shown to fully block or regress established myeloma tumors in mice at a dose of 15 mg/kg , providing a robust and validated phenotype. This makes it a preferred tool for researchers seeking a strong, positive control for in vivo DUB inhibition or for evaluating combination therapies against a background of DUB blockade.

3D Cell Culture and Cancer Stem Cell Research

Researchers utilizing 3D spheroid or organoid models to study cancer cell invasion, stemness, or drug resistance should consider EOAI3402143. Its validated ability to completely suppress 3D colony growth at 600 nM provides a clear and reproducible phenotypic anchor. This specific, quantitative benchmark allows for precise experimental design when investigating the role of DUBs in more physiologically relevant cell culture systems.

Investigating DUB-Dependent Signaling in Hematological Malignancies

EOAI3402143 is a key tool for studying the ubiquitin-proteasome system in B-cell malignancies and multiple myeloma. Its development and validation are centered on these disease models, where it has demonstrated robust pro-apoptotic and anti-tumor effects . For studies aiming to replicate and build upon this foundational work, or to screen for synthetic lethal interactions in DUB-dependent cancer cells, EOAI3402143 is the most appropriate and well-characterized starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for EOAI3402143

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.